molecular formula C19H18FN3O2 B2552235 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1171084-10-8

1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No. B2552235
CAS RN: 1171084-10-8
M. Wt: 339.37
InChI Key: ORGSSGMCGVHDJL-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential use in various therapeutic areas.

Synthesis Analysis

While the specific synthesis of 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes involving the condensation of amines with carboxylic acids or their derivatives, followed by cyclization with appropriate diketones. For example, the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involved cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione and subsequent saponification .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The crystal structure helps in understanding the molecular conformation and the intermolecular interactions that stabilize the structure. For instance, the related compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was analyzed using single-crystal X-ray diffraction, revealing its triclinic crystal system and hydrogen bond interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, due to the presence of reactive functional groups. The reactivity can be influenced by the substituents on the phenyl rings and the pyrazole moiety. For example, the presence of a fluorine atom can affect the electron density and reactivity of the compound, as seen in the molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which suggested that the fluorine atom plays a crucial role in binding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of electron-withdrawing groups like fluorine can increase the compound's acidity and affect its solubility in various solvents. The infrared spectrum and optical properties of these compounds can also provide insights into their chemical behavior, as demonstrated by the study of vibrational frequencies and molecular docking of a related compound .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

A novel series of analogues related to 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide was synthesized and evaluated for their cytotoxic effects against breast cancer cell lines MCF-7 and MBA-MD-231. One compound, in particular, showed promising cytotoxicity with GI50 values <0.1 and 45.8 μM against the cancer cell lines, respectively. The structure-activity relationships (SAR) of these compounds were studied, highlighting the potential of this chemical structure in anticancer drug development (Ahsan et al., 2018).

Structural Characterization and Crystallography

Two pyrazoline derivatives closely related to the compound of interest were synthesized and their structures were characterized through single crystal X-ray diffraction. The study provided detailed insight into the molecular geometry and intermolecular interactions, contributing to the understanding of how structural variations might impact the biological activity of these compounds (Jasinski et al., 2012).

Synthesis of Fluorinated Pyrazoles for Medicinal Chemistry

Fluorinated pyrazoles with additional functional groups, such as those found in 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide, are of significant interest as building blocks in medicinal chemistry. A synthetic strategy was developed for new 3-amino-4-fluoropyrazoles, demonstrating the utility of these compounds in the synthesis of more complex molecules for potential therapeutic applications (Surmont et al., 2011).

Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives

A series of pyrazole-sulfonamide derivatives, including structures similar to 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Some compounds exhibited promising broad-spectrum antitumor activity, highlighting the potential of this chemical scaffold in anticancer therapy (Mert et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives exhibit their biological activity by interacting with various enzymes or receptors in the body .

properties

IUPAC Name

1-(4-fluorophenyl)-N-phenyl-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-2-12-25-17-13-23(16-10-8-14(20)9-11-16)22-18(17)19(24)21-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGSSGMCGVHDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide

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